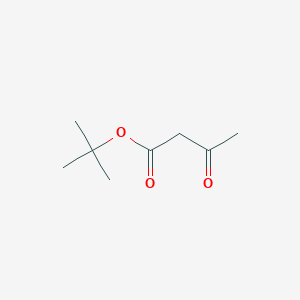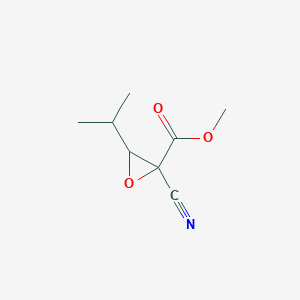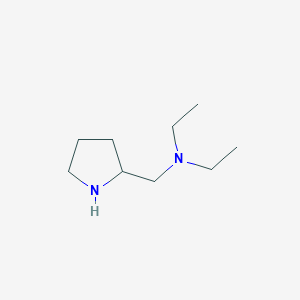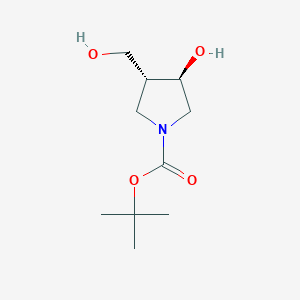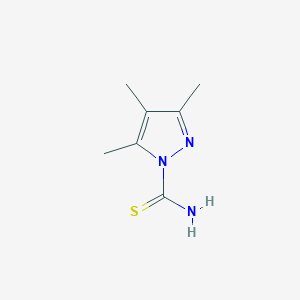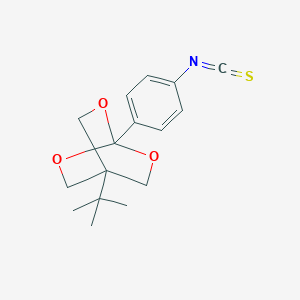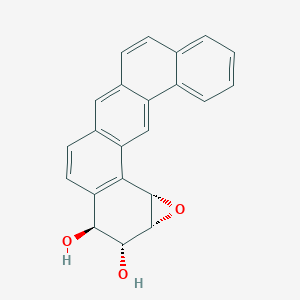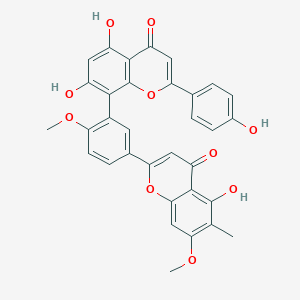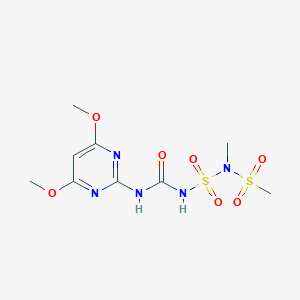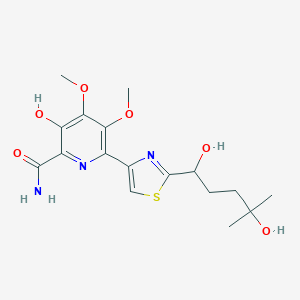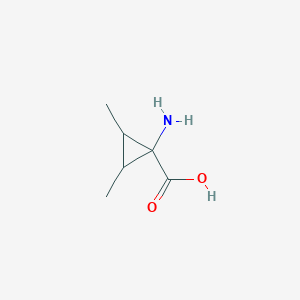
1-Amino-2,3-dimethylcyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-2,3-dimethylcyclopropane-1-carboxylic acid, commonly known as ADMC, is an amino acid derivative that has gained significant attention in the field of chemical synthesis and biological research. ADMC is a cyclopropane-containing amino acid that exhibits unique chemical and biological properties, making it an attractive target for drug discovery and other applications.
Mecanismo De Acción
The mechanism of action of ADMC is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters and ion channels. It has been shown to increase the activity of GABA receptors, which are involved in the regulation of neuronal excitability and inhibition.
Efectos Bioquímicos Y Fisiológicos
ADMC has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of voltage-gated calcium channels, and the regulation of ion channel activity. It has also been shown to exhibit antioxidant properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ADMC has several advantages as a research tool, including its unique chemical structure and biological properties. It is relatively easy to synthesize and can be used in a variety of experimental settings. However, its use in vivo may be limited by its potential toxicity and lack of specificity for certain targets.
Direcciones Futuras
There are several potential future directions for research on ADMC, including the development of more selective analogs and the investigation of its potential therapeutic applications in various neurological disorders. Additionally, further studies are needed to fully elucidate the mechanism of action of ADMC and its effects on neuronal function and behavior.
Métodos De Síntesis
The synthesis of ADMC can be achieved through various methods, including the reaction of cyclopropanecarboxylic acid with ammonia and formaldehyde, or through the reaction of cyclopropanecarboxylic acid with hydroxylamine and formaldehyde. The latter method produces ADMC in high yield and purity.
Aplicaciones Científicas De Investigación
ADMC has been widely studied for its potential applications in drug discovery and medicinal chemistry. It has been shown to exhibit anticonvulsant, antinociceptive, and anti-inflammatory properties, making it a promising target for the treatment of various neurological disorders and pain management.
Propiedades
Número CAS |
116500-72-2 |
|---|---|
Nombre del producto |
1-Amino-2,3-dimethylcyclopropane-1-carboxylic acid |
Fórmula molecular |
C6H11NO2 |
Peso molecular |
129.16 g/mol |
Nombre IUPAC |
1-amino-2,3-dimethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H11NO2/c1-3-4(2)6(3,7)5(8)9/h3-4H,7H2,1-2H3,(H,8,9) |
Clave InChI |
OWYKWRBYBBHPFS-UHFFFAOYSA-N |
SMILES |
CC1C(C1(C(=O)O)N)C |
SMILES canónico |
CC1C(C1(C(=O)O)N)C |
Sinónimos |
Cyclopropanecarboxylic acid, 1-amino-2,3-dimethyl-, stereoisomer (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



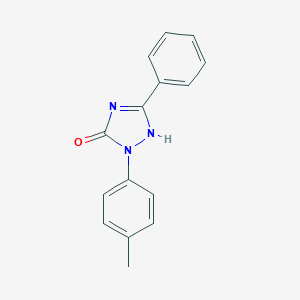
![3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-3-yl acetate](/img/structure/B46370.png)
![N-[(6-bromo-1H-indol-3-yl)methyl]-2-[2-[(6-bromo-1H-indol-3-yl)methylamino]ethyldisulfanyl]ethanamine](/img/structure/B46371.png)
